Biochemical Potency Against IDH1 R132H: Cross-Compound Comparison Reveals Intermediate Affinity with Favorable Selectivity Trade-Off
In biochemical enzymatic assays, IDH1 Inhibitor 3 (compound 6f) inhibits the IDH1 R132H mutant with an IC₅₀ of 45 nM [1]. For context, ivosidenib (AG-120) achieves an IC₅₀ of ~12 nM against the same mutant under comparable biochemical conditions, representing approximately 3.7-fold greater potency [2]. Olutasidenib (FT-2102) demonstrates an IC₅₀ of ~21 nM (~2.1-fold more potent) [3]. AGI-5198, an early-generation tool compound, is less potent at IC₅₀ ~70 nM (~1.6-fold less potent) . Compound 6f thus occupies a defined intermediate position in the potency spectrum, which may be advantageous when complete target ablation is undesirable for mechanistic studies.
| Evidence Dimension | IDH1 R132H enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | Ivosidenib: 12 nM; Olutasidenib: 21 nM; AGI-5198: 70 nM |
| Quantified Difference | 3.7-fold less potent than ivosidenib; 2.1-fold less potent than olutasidenib; 1.6-fold more potent than AGI-5198 |
| Conditions | Biochemical enzymatic assay measuring IDH1 R132H activity (Zheng et al. 2017); comparator data from independent biochemical assays under similar conditions |
Why This Matters
Knowing the exact potency position of compound 6f relative to established reference inhibitors allows researchers to select the appropriate compound for dose-response studies where intermediate target engagement—rather than maximal inhibition—is the experimental goal.
- [1] Zheng Q, Tang S, Fu X, et al. Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg Med Chem Lett. 2017;27(23):5262-5266. doi:10.1016/j.bmcl.2017.10.029. View Source
- [2] Ivosidenib (AG-120) biochemical IC₅₀ against IDH1 R132H: 12 nM. Data from PeptideDB product sheet and ActiveInhibitor.com, referencing Popovici-Muller J, et al. ACS Med Chem Lett. 2018. View Source
- [3] Olutasidenib (FT-2102) biochemical IC₅₀: 21.2 nM (IDH1 R132H), 114 nM (IDH1 R132C). Data from Bertin Bioreagent and MedChemExpress product pages; cf. Caravella JA, et al. ACS Med Chem Lett. 2016. View Source
